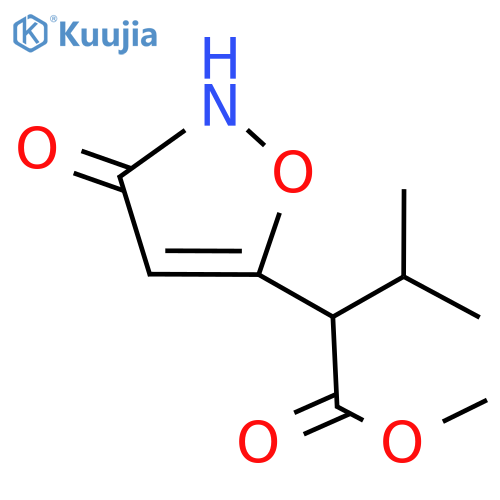Cas no 2104986-10-7 (Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)

2104986-10-7 structure
商品名:Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
- E71904
- methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate
- WS-00901
- DB-158421
- SCHEMBL20294973
- Methyl 3-methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoate
- CS-0254702
- 2104986-10-7
-
- インチ: 1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11)
- InChIKey: QGWCBGOUMCNLQU-UHFFFAOYSA-N
- ほほえんだ: O1C(=C([H])C(N1[H])=O)C([H])(C(=O)OC([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 199.08445790g/mol
- どういたいしつりょう: 199.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 64.599
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM413593-100mg |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95%+ | 100mg |
$374 | 2023-01-06 | |
| A2B Chem LLC | BA58015-10g |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95% | 10g |
$1311.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC556-5g |
methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate |
2104986-10-7 | 97% | 5g |
¥4620.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC556-100mg |
methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate |
2104986-10-7 | 97% | 100mg |
¥330.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUC556-500mg |
methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate |
2104986-10-7 | 97% | 500mg |
¥990.0 | 2024-04-22 | |
| Aaron | AR01KZSB-100mg |
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 97% | 100mg |
$58.00 | 2025-02-11 | |
| 1PlusChem | 1P01KZJZ-100mg |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95.00% | 100mg |
$360.00 | 2023-12-19 | |
| A2B Chem LLC | BA58015-10mg |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95 | 10mg |
$135.00 | 2024-01-01 | |
| 1PlusChem | 1P01KZJZ-250mg |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95.00% | 250mg |
$495.00 | 2023-12-19 | |
| A2B Chem LLC | BA58015-5g |
methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate |
2104986-10-7 | 95% | 5g |
$765.00 | 2024-04-20 |
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
2104986-10-7 (Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate) 関連製品
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2104986-10-7)Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate

清らかである:99%
はかる:250mg
価格 ($):1969.0